methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate

Lipophilicity LogP Physicochemical property

Researchers developing complement factor B inhibitors require stereochemically defined building blocks to ensure SAR reproducibility. Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate (CAS 1269930-14-4) addresses this need as a single-enantiomer (2R)-piperidinyl-indole scaffold with a 6-methyl ester functional handle. • Defined (2R) stereochemistry eliminates post-synthetic chiral resolution, unlike racemic 3-(piperidin-2-yl)-1H-indole (CAS 4695-73-2). • 6-Methyl ester enables systematic ester-to-amide bioisostere exploration within the Novartis complement factor B inhibitor patent space. • 97% purity with HPLC, NMR, and GC characterization supports direct incorporation into fragment-based screening libraries without additional in-house purification.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
Cat. No. B13109330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCN3
InChIInChI=1S/C15H18N2O2/c1-19-15(18)10-5-6-11-12(9-17-14(11)8-10)13-4-2-3-7-16-13/h5-6,8-9,13,16-17H,2-4,7H2,1H3/t13-/m1/s1
InChIKeyWJWUJGXNRWCDCW-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate Overview


Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate (CAS 1269930-14-4) is a chiral indole derivative featuring a (2R)-piperidine substituent at the indole 3-position and a methyl ester at the 6-position . The compound carries a single stereocenter with defined (R)-configuration, making it a member of the piperidinyl-indole class that has attracted significant patent attention from Novartis as complement factor B inhibitors for renal disease applications [1]. The methyl ester at the 6-position distinguishes it from earlier piperidinyl-indole cores lacking this functional handle, while the (2R)-piperidin-2-yl substituent differentiates it from piperidin-3-yl positional isomers that exhibit differing physicochemical properties .

Study Context Complement factor B inhibitor lead optimization (Novartis patent class)
Stereochemical Control Single (2R)-enantiomer eliminates chiral separation needs
Synthetic Utility 6-Methyl ester handle for amide/acid bioisostere exploration

Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate: Substitution Risks


Piperidinyl-indole derivatives are not freely interchangeable because the position of the piperidine attachment on the indole ring and the stereochemistry at the piperidine carbon profoundly influence both physicochemical properties and biological target engagement . Literature SAR studies on N-piperidinyl indoles demonstrate that 2-substitution versus 3-substitution on the indole moiety alters intrinsic activity and opioid receptor selectivity [1]. Even within the same substitution pattern, the (R) versus (S) configuration can yield divergent pharmacological profiles, as observed across multiple chiral indole-based drug discovery programs [2]. Procurement of a racemic mixture or a positional isomer such as methyl 3-(piperidin-3-yl)-1H-indole-6-carboxylate introduces variables in LogP, metabolic stability, and target binding that cannot be predicted a priori, undermining experimental reproducibility and SAR continuity.

Positional Isomer Piperidin-3-yl attachment may shift lipophilicity and membrane permeability relative to 2-substituted indole
Racemic Mixture Racemic 3-(piperidin-2-yl)-1H-indole introduces uncontrolled enantiomer-dependent target engagement
Unsubstituted Core Indole-6-carboxylate without piperidine lacks the complement factor B inhibitor pharmacophore

Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate: Comparative Evidence


Attachment Position Affects Lipophilicity

The target compound, methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate, exhibits a computed LogP of 2.7691 . Its positional isomer, methyl 3-(piperidin-3-yl)-1H-indole-6-carboxylate, where the piperidine is attached at the 3-position of the piperidine ring rather than the 2-position, has a reported LogP of 2.2585 . This represents a difference of approximately 0.51 LogP units, indicating higher lipophilicity for the 2-piperidinyl isomer.

Attachment Position & LogP
Data to verify
Target LogP 2.77 vs 2.26 (Δ ≈0.51)
LogP difference may influence ADME assay interpretation
Computed values; experimental validation recommended
Lipophilicity LogP Physicochemical property Piperidinyl-indole positional isomer

Stereochemical Identity vs. Racemic Analogs

The target compound is supplied as the single (2R)-enantiomer with a defined stereochemical configuration confirmed by the SMILES notation O=C(C1=CC2=C(C=C1)C([C@@H]3NCCCC3)=CN2)OC . In contrast, many commercially available piperidinyl-indole building blocks are offered as racemic mixtures (e.g., 3-(piperidin-2-yl)-1H-indole, CAS 4695-73-2) without stereochemical definition . For therapeutic programs targeting stereospecific binding pockets, such as the complement factor B active site described in Novartis patents, the (2R) configuration may be critical for target engagement [1]. Direct head-to-head biological comparison data between (2R) and (2S) enantiomers of this specific compound were not available at the time of this analysis.

Stereochemical Identity
Class-level
Single (2R)-enantiomer vs racemic 3-(piperidin-2-yl)-1H-indole
Stereochemical purity supports chiral SAR reproducibility
No head-to-head IC50 data located
Stereochemistry Chiral purity Enantiomer Piperidine chirality

6-Methyl Ester Functional Handle

The target compound bears a methyl ester at the indole 6-position, providing a synthetic handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, reduction) . By comparison, the simpler scaffold 3-(piperidin-2-yl)-1H-indole (CAS 4695-73-2) lacks any substitution on the indole ring, offering substantially fewer options for downstream functionalization . The 6-carboxylate substitution pattern is distinct from the more commonly explored 5-substituted and 2-substituted indole series that dominate the serotonin receptor and opioid receptor ligand literature [1]. This 6-substitution pattern is specifically relevant to the Novartis complement factor B inhibitor pharmacophore, wherein indole-6-carboxylate derivatives form key interactions in the Factor B active site [2].

6-Methyl Ester Handle
Class-level
-COOCH3 at indole 6-position vs unsubstituted core
Ester handle enables diversification for lead optimization
No direct comparative activity data
Functional group Ester handle Indole-6-carboxylate Synthetic utility

Multi-Method Purity Characterization

The target compound is offered at a standard purity of 97% by Bidepharm (BD01173192) and Leyan (2012314), with batch-specific quality control data including NMR, HPLC, and GC analyses available . In comparison, the structurally related methyl 3-(aminomethyl)-1H-indole-6-carboxylate (CAS 887582-81-2) is typically supplied at 95% purity by multiple vendors , and methyl indole-6-carboxylate (CAS 50820-65-0) is listed at 97% by Sigma-Aldrich but without the piperidinyl substituent and therefore lacking target-class relevance . While 97% purity is not uniquely differentiating per se, the combination of (2R) stereochemical identity plus 97% purity with multi-method characterization is not uniformly available across all piperidinyl-indole positional isomer and enantiomer variants.

Multi-Method Purity
Specification review
97% purity (NMR, HPLC, GC)
Multi-method QC reduces repurification burden
Vendor-reported; batch-specific verification recommended
Purity Quality control HPLC NMR Procurement specification

Complement Factor B Inhibitor Pharmacophore

The piperidinyl-indole-6-carboxylate scaffold is explicitly encompassed within the Markush structures of Novartis patent family US20160152605A1 and related filings (WO2015009616A1, EP3022192B1, KR20240111007A), which claim complement factor B inhibitors for the treatment of C3 glomerulopathy (C3G) and IgA nephropathy (IgAN) [1][2]. Independent academic research has confirmed that piperidinyl-indole derivatives function as potent complement factor B inhibitors with renoprotective effects in diabetic nephropathy models [3]. In contrast, simpler indole building blocks such as methyl indole-6-carboxylate (CAS 50820-65-0) lack the piperidine moiety and are not part of this patent landscape, being instead cited for antibacterial and cannabinoid receptor applications . No direct IC50 comparison between methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate and a structurally defined comparator is publicly available; this represents a gap in the current evidence base.

Factor B Pharmacophore
Class-level
Matches Novartis piperidinyl-indole complement factor B inhibitor scaffold
Supports complement pathway inhibitor SAR studies
No direct factor B IC50 available
Complement factor B Alternative complement pathway C3 glomerulopathy IgA nephropathy Novartis patent

Methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate: Applications


Complement Factor B Inhibitor Lead Optimization and SAR Expansion

The compound is positioned as a chiral building block for synthesizing analogs within the Novartis piperidinyl-indole complement factor B inhibitor patent space (US20160152605A1, KR20240111007A). Its (2R)-piperidine configuration and 6-methyl ester handle enable systematic exploration of stereochemistry-activity relationships and ester-to-amide bioisostere replacements . The 0.51 LogP unit advantage over the piperidin-3-yl positional isomer provides a meaningful starting point for tuning ADME properties within a lead series targeting renal diseases such as C3G and IgAN .

Chiral Intermediate for Stereospecific Indole Alkaloid Synthesis

The (2R)-piperidine-indole scaffold, combined with the 6-ester functional group, serves as a versatile intermediate for constructing indole alkaloid-like structures. The defined (2R) stereochemistry eliminates the need for post-synthetic chiral resolution, making it preferable to racemic 3-(piperidin-2-yl)-1H-indole (CAS 4695-73-2) for asymmetric synthesis campaigns . The methyl ester at the 6-position offers a synthetic handle absent in the simpler unsubstituted piperidinyl-indole cores .

Physicochemical Benchmarking of Positional Isomers

With a measured LogP of 2.7691, this compound serves as a reference standard for lipophilicity comparisons within piperidinyl-indole positional isomer panels. Systematic procurement of the (2R)-piperidin-2-yl variant alongside the piperidin-3-yl isomer (LogP 2.2585) enables quantitative assessment of how piperidine attachment position affects permeability, solubility, and metabolic stability in ADME screening cascades .

Fragment-Based Library Building Block

The compound's 97% purity with multi-method characterization (HPLC, NMR, GC) makes it suitable for incorporation into fragment-based screening libraries without additional in-house purification. Its molecular weight (258.32 g/mol), calculated LogP (2.77), and TPSA (54.12 Ų) place it within favorable fragment-like property space, while its combined indole-piperidine-ester pharmacophoric elements offer three distinct vectors for fragment growth .

Application
Selection Property
Validation Focus
Complement factor B inhibitor SAR studies
Chiral (2R) piperidinyl-indole scaffold with 6-ester handle
Patent-class pharmacophore relevance; stereochemical SAR
Chiral indole alkaloid synthesis intermediate
Single (2R)-enantiomer with 6-ester diversification handle
Asymmetric synthesis without chiral resolution steps
Positional isomer lipophilicity benchmarking
Defined (2R) piperidin-2-yl attachment as LogP reference
ADME property comparison across piperidinyl-indole isomer panels
Fragment-based screening library building block
High-purity (multi-method QC) with fragment-compliant physicochemical profile
Fragment growth vectors from indole, piperidine, and ester moieties
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